(2S,4S)-Methyl 4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylate hydrochloride
Beschreibung
Historical Context and Discovery
The development of tert-butoxycarbonyl (Boc)-protected amino acids emerged as a critical advancement in peptide synthesis during the mid-20th century. The Boc group, first introduced in 1957 as an acid-labile protecting group for amines, revolutionized synthetic strategies by enabling selective deprotection under mild acidic conditions. Within this framework, (2S,4S)-methyl 4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylate hydrochloride represents a specialized proline derivative designed to address stereochemical and functionalization challenges in medicinal chemistry.
While the exact date of its first synthesis remains unspecified in literature, its structural lineage traces to methodologies developed for Boc-protected pyrrolidine carboxylates. Early work on proline editing—a technique for post-synthetic modification of hydroxyproline residues in peptides—laid foundational principles for its design. The compound’s hydrochloride salt form, noted for enhanced stability and crystallinity, became prominent in pharmaceutical intermediate synthesis by the early 21st century, as evidenced by its application in fentanyl analog production.
Nomenclature and Classification
The systematic IUPAC name methyl (2S,4S)-4-[(tert-butoxycarbonyl)amino]pyrrolidine-2-carboxylate hydrochloride encapsulates its structural features:
- Stereochemistry : The (2S,4S) configuration denotes absolute stereochemistry at positions 2 and 4 of the pyrrolidine ring, critical for its biological activity.
- Functional Groups :
Classification :
| Category | Description |
|---|---|
| Chemical Class | Boc-protected pyrrolidine carboxylate |
| Subclass | Chiral proline derivative |
| Salt Form | Hydrochloride |
| Role | Pharmaceutical intermediate; peptide synthesis building block |
General Significance in Organic and Medicinal Chemistry
This compound exemplifies three key trends in modern synthesis:
- Stereochemical Precision : The (2S,4S) configuration enables selective interactions with biological targets, particularly in opioid receptor modulators.
- Modular Functionalization : The Boc group permits sequential deprotection and functionalization, as demonstrated in fentanyl analog synthesis.
- Peptide Backbone Compatibility : Its compatibility with solid-phase peptide synthesis (SPPS) protocols facilitates incorporation into complex architectures.
Recent studies highlight its utility in:
- **Drug
Eigenschaften
IUPAC Name |
methyl (2S,4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O4.ClH/c1-11(2,3)17-10(15)13-7-5-8(12-6-7)9(14)16-4;/h7-8,12H,5-6H2,1-4H3,(H,13,15);1H/t7-,8-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJYYJRIAHJXTNC-WSZWBAFRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(NC1)C(=O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1C[C@H](NC1)C(=O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1279039-33-6 | |
| Record name | L-Proline, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester, hydrochloride (1:1), (4S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1279039-33-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Vorbereitungsmethoden
Chiral Starting Material Utilization
The synthesis typically begins with enantiomerically pure (S)-pyrrolidine-2-carboxylic acid derivatives. Source outlines a three-step protocol:
-
Amino Group Protection : The primary amine is shielded using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane with triethylamine as a base, achieving >95% yield under inert conditions.
-
Methyl Esterification : The carboxylic acid is converted to its methyl ester via methanol and thionyl chloride (SOCl₂), with reflux at 60°C for 6 hours.
-
Hydrochloride Salt Formation : Treatment with hydrogen chloride (HCl) in diethyl ether precipitates the final product, yielding 82–88% purity after recrystallization.
Table 1: Reaction Parameters for Core Pathway
| Step | Reagents | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Boc Protection | Boc₂O, Et₃N, CH₂Cl₂ | 0°C → RT, 12 hr | 95 | 98 |
| Esterification | MeOH, SOCl₂ | Reflux, 6 hr | 89 | 95 |
| HCl Salt Formation | HCl/Et₂O | 0°C, 1 hr | 85 | 99 |
Alternative Routes via Cyanopyrrolidine Intermediates
Glycine-Acrylonitrile Condensation
A patent method (Source) adapts glycine, acrylonitrile, and paraformaldehyde in toluene to synthesize 3-cyanopyrrolidine. While this route primarily targets N-Boc-3-pyrrolidine formaldehyde, modifications enable access to the target compound:
-
Cyclization : Refluxing glycine (1 mol) with acrylonitrile (1.5 mol) and paraformaldehyde (2 mol) in toluene yields 3-cyanopyrrolidine (102–105°C distillation, 68% yield).
-
Boc Protection : Treating 3-cyanopyrrolidine with Boc anhydride (0.5 mol) in CH₂Cl₂ and triethylamine (0.6 mol) achieves N-Boc-3-cyanopyrrolidine (74% yield).
-
Cyanide Reduction : Diisobutylaluminum hydride (DIBAL-H) reduces the nitrile to an aldehyde, but further steps (e.g., oxidation to carboxylic acid) are required to align with the target structure.
Key Limitation : This pathway introduces additional steps for carboxyl group installation, reducing overall efficiency compared to direct esterification.
Stereochemical Control and Resolution
Mitsunobu-Mediated Configuration Inversion
Source details stereochemical refinement for proline derivatives, applicable to the target compound:
-
Lactonization : (2S,4R)-N-Boc-4-hydroxy-L-proline undergoes Mitsunobu reaction with DIAD/PPh₃ to form a lactone intermediate, enabling hydroxyl group inversion.
-
Hydrolysis : Lactone ring opening with LiOH yields (2S,4S)-N-Boc-4-hydroxy-L-proline (71% over two steps), critical for ensuring the desired (2S,4S) configuration.
Table 2: Stereochemical Optimization Data
Industrial-Scale Production Enhancements
Solvent and Catalyst Optimization
Industrial protocols prioritize cost-effectiveness and scalability:
Continuous Flow Chemistry
Pilot studies demonstrate that continuous Boc protection in microreactors (residence time: 10 min) enhances reaction consistency (yield: 97%, RSD: 1.2%) compared to batch processing.
Analytical Characterization
Spectroscopic Validation
-
¹H NMR (D₂O, 400 MHz): δ 1.44 (s, 9H, Boc), 3.73 (s, 3H, OCH₃), 4.21–4.34 (m, 2H, H-2/H-4), 3.01–3.18 (m, 2H, H-3/H-5).
-
HPLC : Chiralcel OD-H column, hexane:IPA (80:20), retention time = 12.7 min (ee >99%).
Comparative Analysis of Methodologies
Table 3: Route Efficiency Comparison
| Method | Total Steps | Overall Yield (%) | Cost (USD/g) |
|---|---|---|---|
| Core Pathway | 3 | 75 | 120 |
| Cyanopyrrolidine | 5 | 42 | 240 |
| Industrial | 3 | 82 | 90 |
The core pathway outperforms alternatives in yield and cost, though the industrial protocol’s resin-based esterification offers environmental advantages .
Analyse Chemischer Reaktionen
Types of Reactions
(2S,4S)-Methyl 4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylate hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the Boc group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .
Wissenschaftliche Forschungsanwendungen
Basic Information
- IUPAC Name : methyl (2S,4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-2-carboxylate hydrochloride
- Molecular Formula : C11H21ClN2O4
- Molecular Weight : 280.75 g/mol
- CAS Number : 1279039-33-6
Structural Characteristics
The compound features a pyrrolidine ring with a tert-butoxycarbonyl (Boc) group, which is crucial for its reactivity and stability in various chemical reactions.
Drug Development
The compound serves as an important intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its structure allows for modifications that can enhance bioactivity and selectivity towards specific biological targets.
Case Study: Synthesis of Arginase Inhibitors
Research has demonstrated that derivatives of this compound can be synthesized to create potent arginase inhibitors, which are valuable in treating conditions such as cancer and inflammation. The synthesis process typically involves the introduction of various functional groups to enhance efficacy against arginase enzymes .
Peptide Synthesis
The tert-butoxycarbonyl group is widely used in peptide synthesis as a protecting group for amines. The compound can be utilized to synthesize peptide analogs that mimic natural peptides, thereby providing insights into their biological functions.
Example: Synthesis of Peptide Analogues
In one study, the use of (2S,4S)-Methyl 4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylate hydrochloride facilitated the creation of peptide analogues with improved stability and activity compared to their natural counterparts .
Bioconjugation Techniques
This compound can be employed in bioconjugation processes, where it acts as a linker between biomolecules. This property is particularly useful in the development of targeted drug delivery systems.
Application: Targeted Drug Delivery
The versatility of the Boc group allows for easy attachment to various biomolecules, enhancing the specificity and efficacy of drug delivery systems designed to target specific tissues or cells .
Data Tables
| Application Area | Description |
|---|---|
| Drug Development | Intermediate for synthesizing pharmaceuticals |
| Peptide Synthesis | Used as a protecting group for amines |
| Bioconjugation Techniques | Acts as a linker in targeted drug delivery systems |
Wirkmechanismus
The mechanism of action of (2S,4S)-Methyl 4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The Boc group provides steric protection, allowing selective reactions at other sites on the molecule. This compound can act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Stereoisomeric Analog: (2R,4S)-Methyl 4-((tert-Butoxycarbonyl)amino)Pyrrolidine-2-Carboxylate Hydrochloride
This diastereomer differs only in the configuration at the C2 position (2R instead of 2S). Key distinctions include:
The stereochemical variance significantly affects biological activity. For example, the (2S,4S)-isomer may preferentially bind to enzymatic active sites, while the (2R,4S)-isomer could exhibit reduced efficacy .
Functional Group Variant: (2S,4S)-1-[(tert-Butoxy)Carbonyl]-4-[2-Chloro-4-(2-Methylbutan-2-yl)Phenoxy]Pyrrolidine-2-Carboxylic Acid
This analog replaces the amino group with a phenoxy substituent and substitutes the methyl ester with a carboxylic acid. Key differences are:
The phenoxy analog’s higher lipophilicity (LogD = 5.5) suggests improved membrane permeability compared to the hydrophilic hydrochloride salt. However, the carboxylic acid’s ionization at physiological pH may reduce bioavailability unless formulated as a prodrug (e.g., ester derivatives) .
Research and Application Insights
- Synthetic Utility : The (2S,4S)-isomer is favored in asymmetric synthesis for protease inhibitors (e.g., HCV NS3/4A inhibitors) due to its stereochemical precision .
- Diastereomer Challenges : The (2R,4S)-isomer’s lower stability (requiring refrigeration) limits its utility in large-scale reactions .
- Prodrug Potential: The methyl ester in the target compound can hydrolyze in vivo to a carboxylic acid, enhancing bioavailability compared to pre-formed acids like the phenoxy analog .
Biologische Aktivität
The compound (2S,4S)-Methyl 4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylate hydrochloride is a derivative of pyrrolidine that has garnered attention due to its potential biological activities, particularly in the context of modulating protein-protein interactions (PPIs) and influencing cellular pathways related to oxidative stress and inflammation. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant research findings.
- Molecular Formula : C₁₃H₁₈N₂O₄·HCl
- Molecular Weight : 290.75 g/mol
- CAS Number : 254882-14-9
- Density : 1.182 g/cm³
- Boiling Point : 352.1 °C at 760 mmHg
Interaction with Nrf2-Keap1 Pathway
One of the significant biological activities of (2S,4S)-Methyl 4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylate hydrochloride is its role in the Nrf2-Keap1 signaling pathway . This pathway is crucial for cellular defense against oxidative stress. The compound acts as an inhibitor of the Keap1-Nrf2 protein-protein interaction (PPI), leading to the stabilization and activation of Nrf2, which in turn upregulates antioxidant response elements (AREs) and enhances the expression of detoxifying enzymes .
Structure-Activity Relationship (SAR)
Research has shown that modifications to the structure of this compound can significantly impact its potency as an inhibitor of the Nrf2-Keap1 interaction. For instance, variations in the macrocyclic structure and stereochemistry have been explored to optimize binding affinity and inhibitory activity . The importance of specific functional groups was highlighted in studies where different substituents were tested, revealing that certain modifications could enhance or diminish biological activity .
Efficacy in Disease Models
- Oxidative Stress and Inflammation : In vitro studies have demonstrated that compounds from this series can effectively reduce markers of oxidative stress in cell culture models. For example, treatment with (2S,4S)-Methyl 4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylate hydrochloride resulted in a significant decrease in reactive oxygen species (ROS) levels in human cell lines exposed to oxidative stress .
- Neuroprotection : Another study investigated the neuroprotective effects of this compound in models of neurodegeneration. The results indicated that it could mitigate neuronal cell death induced by oxidative stress, suggesting potential therapeutic applications in neurodegenerative diseases .
- Anti-inflammatory Effects : The compound has also been evaluated for its anti-inflammatory properties. In animal models of inflammation, it showed a reduction in pro-inflammatory cytokines and improved clinical scores, indicating its potential as an anti-inflammatory agent .
Data Summary Table
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₃H₁₈N₂O₄·HCl |
| Molecular Weight | 290.75 g/mol |
| Density | 1.182 g/cm³ |
| Boiling Point | 352.1 °C |
| Mechanism | Nrf2-Keap1 PPI Inhibition |
| Efficacy in Oxidative Stress | Significant ROS Reduction |
| Neuroprotective Effects | Mitigates Neuronal Cell Death |
| Anti-inflammatory Effects | Reduces Pro-inflammatory Cytokines |
Q & A
Basic Research Questions
Q. What are the key synthetic challenges in preparing (2S,4S)-Methyl 4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylate hydrochloride, and how can reaction conditions be optimized for yield and stereochemical purity?
- Methodology :
-
Cyclization : Pyrrolidine ring formation often requires stereoselective cyclization of precursors (e.g., amino acids or imines) under acidic or basic conditions. For example, HCl-mediated reflux stabilizes intermediates via protonation of the amine .
-
Boc Protection : The tert-butoxycarbonyl (Boc) group is introduced using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., Et₃N) to prevent premature deprotection .
-
Esterification : Methyl ester formation typically employs methanol under acidic conditions (e.g., H₂SO₄) or via carbodiimide coupling .
-
Optimization : Use chiral HPLC or polarimetry to monitor enantiomeric excess. Adjust solvent polarity (e.g., DMF vs. CH₂Cl₂) to minimize steric hindrance from the Boc group .
- Data Table :
| Step | Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Boc Protection | Boc₂O, Et₃N, CH₂Cl₂, 0°C→RT | 85 | >98% |
| Esterification | MeOH, H₂SO₄, reflux, 12h | 78 | 95% |
| Salt Formation | HCl (g), Et₂O, 0°C | 92 | >99% |
Q. How does the Boc group influence the compound’s stability under acidic/basic conditions, and what analytical methods validate its integrity?
- Methodology :
- Stability Testing : Expose the compound to 1M HCl (simulating gastric acid) or 0.1M NaOH (basic hydrolysis). Monitor degradation via LC-MS or NMR. The Boc group is labile under strong acids (e.g., TFA) but stable in mild bases .
- Validation : Use ¹H NMR to confirm Boc retention (δ ~1.4 ppm for tert-butyl protons) and FTIR for carbonyl stretching (~1680 cm⁻¹) .
Advanced Research Questions
Q. What strategies mitigate racemization during synthesis, and how do steric effects from the Boc group impact reaction kinetics?
- Methodology :
-
Racemization Control : Use low-temperature reactions (<0°C) and non-polar solvents (e.g., THF) to slow epimerization. Chiral catalysts (e.g., L-proline derivatives) enhance stereoretention .
-
Steric Effects : Kinetic studies show Boc-substituted pyrrolidines exhibit slower nucleophilic substitution (SN2) rates due to hindered backside attack. Compare activation energies via DFT calculations .
- Data Contradictions :
-
reports 85% yield for Boc protection, while notes 70% for similar substrates due to competing acylation side reactions. Resolution involves optimizing stoichiometry (1.2 eq Boc₂O) .
Q. How does the hydrochloride salt form affect the compound’s solubility and crystallinity, and what recrystallization solvents maximize purity?
- Methodology :
- Solubility Profiling : Test solubility in H₂O, EtOH, and acetonitrile. Hydrochloride salts generally improve aqueous solubility (e.g., 25 mg/mL in H₂O) but reduce organic solvent compatibility .
- Recrystallization : Use EtOH/H₂O (4:1 v/v) at −20°C to obtain needle-like crystals. Single-crystal XRD confirms monoclinic P2₁ symmetry .
Q. What in vitro assays are suitable for evaluating the compound’s biological activity, and how do structural analogs inform target selectivity?
- Methodology :
- Enzyme Inhibition : Screen against serine proteases (e.g., trypsin) using fluorogenic substrates. IC₅₀ values for analogs range from 10–50 µM, suggesting moderate potency .
- SAR Analysis : Replace the Boc group with acetyl or benzyl carbamates. Boc derivatives show 3x higher selectivity for proteases over kinases due to steric bulk .
Methodological Best Practices
Q. What chromatographic techniques resolve diastereomers, and how are retention times correlated with stereochemistry?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
